Ald-Ph-PEG2-NHS -

Ald-Ph-PEG2-NHS

Catalog Number: EVT-259181
CAS Number:
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ald-Ph-PEG2-NHS is a PEG Linker.
Overview

Ald-Ph-PEG2-NHS is a chemical compound that serves as a non-cleavable linker for bioconjugation applications. It consists of a polyethylene glycol (PEG) chain connected to a benzaldehyde group and an N-hydroxysuccinimide (NHS) ester. This structure allows Ald-Ph-PEG2-NHS to facilitate the attachment of various biomolecules, making it particularly useful in the fields of chemistry, biology, and medicine. The compound is characterized by its ability to form stable covalent bonds with primary amines and aminooxy groups, which are prevalent in many biological molecules .

Source and Classification

Ald-Ph-PEG2-NHS is classified as a PEG-based linker, specifically designed for use in bioconjugation processes. It is commercially available from various suppliers, including BenchChem, Creative Biolabs, and AxisPharm. The compound is often utilized in the synthesis of antibody-drug conjugates (ADCs), which are important in targeted drug delivery systems . The chemical structure can be represented by the formula C19H22N2O8\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{8} with a molecular weight of approximately 406.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ald-Ph-PEG2-NHS typically involves the reaction of a PEG chain with a benzaldehyde group and an NHS ester. The general synthetic route can be summarized as follows:

  1. Starting Materials: A PEG chain is functionalized at one end with an aldehyde group and at the other end with an NHS ester.
  2. Reaction Conditions: The reaction is usually carried out in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). Controlled temperatures are maintained to ensure the stability of reactive groups during the synthesis process.
  3. Purification: After the reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels, typically above 95% .

In industrial settings, these processes are scaled up while maintaining strict quality control over reagents and conditions to ensure consistent product quality .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ald-Ph-PEG2-NHS features:

  • Benzaldehyde Group: This moiety allows for reactivity towards primary amines.
  • N-Hydroxysuccinimide Ester: This group facilitates amide bond formation with amino-bearing molecules.
  • Polyethylene Glycol Chain: The hydrophilic nature of PEG enhances the solubility of the compound in aqueous solutions.

The compound's canonical SMILES notation is c1cc(ccc1C=O)C(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O and its InChI key is GNTMWHHLUUIRGC-UHFFFAOYSA-N, which provides insight into its structural characteristics .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG2-NHS participates in several key reactions:

  1. Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds under slightly alkaline conditions (pH 7.2 to 9).
  2. Aldehyde Reactions: The benzaldehyde group can react with aminooxy groups or hydrazides to form oxime or hydrazone linkages.

These reactions are crucial for creating stable conjugates in biochemical applications .

Common Reagents and Conditions

For amide coupling, primary amines serve as nucleophiles, while aldehyde reactions are conducted under mild conditions using aminooxy or hydrazide compounds. The resulting products include stable amide bonds and oxime/hydrazone linkages, both valuable in bioconjugation .

Mechanism of Action

Process and Data

The mechanism of action for Ald-Ph-PEG2-NHS involves:

  1. Target Interaction: The benzaldehyde group reacts with aminooxy moieties present in biomolecules.
  2. Biochemical Pathways: This reaction leads to the formation of stable linkages that facilitate the conjugation of proteins, peptides, or other biomolecules.
  3. Solubility and Stability: Ald-Ph-PEG2-NHS exhibits good solubility in organic solvents like DMSO, DCM, and DMF, enhancing its usability in various experimental setups.

The compound's stability at -20°C makes it suitable for long-term storage without significant degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow or colorless oily substance.
  • Density: Predicted density is approximately 1.35 g/cm³.
  • Solubility: Soluble in DMSO, DCM, and DMF.

Chemical Properties

Ald-Ph-PEG2-NHS exhibits reactivity due to its functional groups:

  • The NHS ester allows for efficient coupling with amines.
  • The aldehyde group enables formation of oxime or hydrazone linkages.

These properties make it a versatile tool for bio-conjugation applications .

Applications

Ald-Ph-PEG2-NHS has diverse applications across various scientific fields:

  1. Chemistry: Utilized as a linker in synthesizing complex molecules and polymers.
  2. Biology: Facilitates conjugation processes for proteins, peptides, and other biomolecules in assays.
  3. Medicine: Plays a critical role in developing antibody-drug conjugates for targeted therapies.
  4. Industry: Employed in producing functionalized surfaces and materials for industrial applications.

Its ability to form stable covalent bonds makes it particularly valuable for researchers looking to create reliable bioconjugates .

Introduction to Ald-Ph-PEG2-NHS

Definition and Structural Overview of Ald-Ph-PEG2-NHS

Chemical Identity: Ald-Ph-PEG2-NHS (CAS 1807521-07-8) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker with the systematic IUPAC name 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate. Its molecular formula is C₁₉H₂₂N₂O₈, and it has a molecular weight of 406.39 g/mol [2] [8]. The compound features two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde group (4-formylbenzamide), interconnected by a diethylene glycol (PEG2) spacer [3] [5].

Structural Characteristics:

  • NHS Ester End: Reacts efficiently with primary amines (ε-amino groups of lysine residues or N-termini of proteins) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.
  • Benzaldehyde End: Undergoes bioorthogonal reactions with aminooxy (-ONH₂) or hydrazide (-CONHNH₂) groups, forming stable oxime or hydrazone linkages, respectively, under mild physiological conditions [1] [7].
  • PEG2 Spacer: The hydrophilic ethylene oxide repeats (O-CH₂-CH₂) enhance aqueous solubility and reduce aggregation. The spacer’s length (∼16.7 Å) provides steric flexibility, optimizing molecular orientation during conjugations [2] [5].

Table 1: Key Chemical Properties of Ald-Ph-PEG2-NHS

PropertyValueMethod/Notes
Molecular Weight406.39 g/molCalculated from C₁₉H₂₂N₂O₈
Exact Mass406.1376 DaMass spectrometry [2]
SolubilitySoluble in DMSO, DMF, DCM>50 mg/mL in DMSO [2] [8]
Purity≥95%HPLC/UV analysis [5] [8]
Storage Stability-20°C (long-term), 0–4°C (short-term)Shelf life >3 years [2]
Reactive GroupsNHS ester + BenzaldehydeBifunctionality [3]

Synthetic Representation:SMILES Notation:O=C([H])C(C=C1)=CC=C1C(NCCOCCOCCC(ON2C(CCC2=O)=O)=O [2]

Historical Development of Bifunctional PEG-Based Linkers

Early PEGylation Era (1970s–1990s): Initial PEG derivatives were monofunctional (e.g., mPEG-NHS), primarily used to enhance the hydrodynamic radius and solubility of therapeutic proteins. The approval of PEGylated adenosine deaminase (Adagen®) in 1990 validated PEG’s role in reducing immunogenicity and extending plasma half-life [6]. However, random conjugation often impaired target binding.

Rise of Heterobifunctional Linkers (2000s): To address site-specificity, linkers like NHS-PEG-Maleimide emerged, enabling sequential amine-thiol conjugations. Limitations included maleimide’s hydrolysis susceptibility and non-specific reactions. Aldehyde-based linkers gained traction due to their selective reactivity with aminooxy/hydrazide groups—rare in biological systems—minimizing off-target binding [4] [7].

Evolution to PEG-Enhanced Aldehyde/NHS Platforms: Ald-Ph-PEG2-NHS epitomizes the refinement of this technology. The incorporation of a short PEG2 spacer balanced hydrophilicity and minimal steric hindrance, contrasting with longer PEG chains (e.g., PEG24) that could impede cellular uptake [2] [5]. Its design leveraged insights from antibody-drug conjugate (ADC) research, where stable, non-cleavable linkers like 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) improved plasma pharmacokinetics [4].

Table 2: Evolution of Key PEG-Based Linkers in Bioconjugation

GenerationExample LinkersAdvantagesLimitations
First (Monofunctional)mPEG-NHSReduced immunogenicityRandom conjugation, loss of activity
Second (Heterobifunctional)NHS-PEG-MaleimideSite-specificity (thiol targeting)Maleimide instability in serum
Third (Advanced Heterobifunctional)Ald-Ph-PEG2-NHSDual bioorthogonality, PEG-enhanced solubilityCost of synthesis [5] [8]

Modern Applications: Ald-Ph-PEG2-NHS now enables modular conjugations in oligonucleotide therapeutics. For example, antibody-oligonucleotide conjugates (AOCs) for Duchenne muscular dystrophy use such linkers to deliver phosphorodiamidate morpholino oligomers (PMOs) via transferrin receptors, enhancing muscle-specific uptake [4].

Significance in Modern Bioconjugation and Drug Design

Dual Bioorthogonality for Precision Conjugation: Ald-Ph-PEG2-NHS allows sequential, chemoselective reactions:

  • NHS-Amine Coupling: Stable amide bond formation with lysine-rich domains (e.g., Fc regions of antibodies).
  • Aldehyde-Aminooxy/Hydrazide Ligation: Oxime/hydrazone formation under neutral pH, ideal for sensitive biomolecules [3] [7].This orthogonal reactivity minimizes cross-reactivity, crucial for synthesizing homogeneous antibody-enzyme or antibody-oligonucleotide conjugates [4].

Role in Optimizing Biotherapeutics:

  • Antibody-Drug Conjugates (ADCs): Non-cleavable linkers like Ald-Ph-PEG2-NHS prevent premature drug release, leveraging lysosomal degradation for intracellular payload delivery. Conjugates maintain stability during systemic circulation, reducing off-target toxicity [3] [4].
  • Antibody-Oligonucleotide Conjugates (AOCs): In DMD therapeutics, αmTfR1-PMO conjugates using stable linkers achieve DAR (drug-to-antibody ratio) values >9.7, restoring dystrophin expression in cardiac and skeletal muscles [4].
  • PEGylation of Aptamers: Ald-Ph-PEG2-NHS facilitates PEG-aptamer constructs (e.g., anti-VEGF pegaptanib), extending half-life without compromising target binding [6].

Advantages Over Competing Linkers:

  • Solubility Enhancement: The PEG2 spacer increases hydrophilicity, critical for conjugating hydrophobic drugs (e.g., tubulin inhibitors) [5].
  • Stability: Non-cleavable architecture resists serum hydrolases, unlike Val-Cit dipeptide-based cleavable linkers [4].
  • Efficiency: High conjugation yields (>95%) in organic/aqueous co-solvents (e.g., PBS/DMSO mixtures) [2] [8].

Emergent Applications:

  • Protein Multiconjugation: Combines with ncAA (noncanonical amino acid) technologies for site-specific dual-functionalization (e.g., fluorophore + drug on a single antibody) [10].
  • Nanoparticle Functionalization: Anchors targeting antibodies onto drug-loaded nanoparticles via amine-aldehyde bridging [5].

Properties

Product Name

Ald-Ph-PEG2-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26)

InChI Key

GNTMWHHLUUIRGC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Solubility

Soluble in DMSO

Synonyms

Ald-Ph-PEG2-NHS

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.